molecular formula C13H11BCl2O3 B1277927 4-(Benzyloxy)-3,5-dichlorophenylboronic acid CAS No. 1003298-85-8

4-(Benzyloxy)-3,5-dichlorophenylboronic acid

Cat. No.: B1277927
CAS No.: 1003298-85-8
M. Wt: 296.9 g/mol
InChI Key: BAXPPGSWZDNMOG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3,5-dichlorophenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy and dichloro groups. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3,5-dichlorophenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-3,5-dichlorophenylboronic acid.

    Benzyloxy Substitution: The hydroxyl group is substituted with a benzyloxy group through a nucleophilic substitution reaction. This is achieved by reacting the starting material with benzyl bromide in the presence of a base such as potassium carbonate.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3,5-dichlorophenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Alcohols.

Scientific Research Applications

4-(Benzyloxy)-3,5-dichlorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3,5-dichlorophenylboronic acid primarily involves its role as a boronic acid. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then reacts with an aryl halide to form a new carbon-carbon bond, resulting in the formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the benzyloxy and dichloro substituents.

    4-(Benzyloxy)phenylboronic Acid: Lacks the dichloro substituents.

    3,5-Dichlorophenylboronic Acid: Lacks the benzyloxy substituent.

Uniqueness

4-(Benzyloxy)-3,5-dichlorophenylboronic acid is unique due to the presence of both benzyloxy and dichloro groups on the phenyl ring. These substituents enhance its reactivity and make it a versatile reagent in various chemical reactions. The combination of these groups also imparts specific electronic and steric properties that differentiate it from other boronic acids.

Properties

IUPAC Name

(3,5-dichloro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXPPGSWZDNMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400703
Record name 4-(Benzyloxy)-3,5-dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003298-85-8
Record name B-[3,5-Dichloro-4-(phenylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003298-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-3,5-dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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